molecular formula C37H67NO13 B1671065 Erythromycin A dihydrate CAS No. 114-07-8

Erythromycin A dihydrate

Katalognummer: B1671065
CAS-Nummer: 114-07-8
Molekulargewicht: 733.9 g/mol
InChI-Schlüssel: ULGZDMOVFRHVEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Erythromycin is a macrolide antibiotic originally isolated from the bacterium Saccharopolyspora erythraea . As a research tool, it is highly valuable for its bacteriostatic activity, which it exerts by reversibly binding to the 23S rRNA of the 50S bacterial ribosomal subunit. This binding inhibits protein synthesis by blocking the translocation of peptides, ultimately preventing bacterial growth . This mechanism makes it a critical compound for studying a wide spectrum of gram-positive and certain gram-negative bacteria in microbiological and biochemical research .Beyond its classical antibiotic applications, erythromycin serves as a unique pharmacological probe in basic science research. It is a known agonist of the motilin receptor, making it a useful compound for investigating gastrointestinal motility and conditions like gastroparesis in preclinical models . Furthermore, its role as an inhibitor of the cytochrome P450 system, specifically the CYP3A4 isoenzyme, makes it relevant for drug metabolism and pharmacokinetic interaction studies . Researchers also utilize erythromycin to study antibiotic resistance mechanisms, such as rRNA methylation and efflux pump systems . This product is provided for research purposes in various formulations. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal uses.

Eigenschaften

IUPAC Name

6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGZDMOVFRHVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H67NO13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90859206
Record name 6-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-7,12,13-trihydroxy-4-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy]-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,10-dione (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

733.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114-07-8
Record name erythromycin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55929
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Vorbereitungsmethoden

Fermentation-Based Production of Erythromycin

Strain Selection and Culture Conditions

The biosynthesis of erythromycin begins with the aerobic cultivation of Saccharopolyspora erythraea in nutrient-rich media. Early patents describe a base medium containing assimilable carbohydrates (e.g., glucose, beet molasses), nitrogen sources (e.g., soybean meal, corn steep liquor), and inorganic salts. Modern optimizations leverage agroindustrial byproducts: beet molasses (30 g/L) and corn steep liquor (10 g/L) have been shown to maximize erythromycin titers (231.3 mg/L) in stirred-tank bioreactors. Critical parameters include:

  • Temperature : Maintained at 27–28°C for vegetative growth and 28°C for production phases.
  • pH : Initial broth pH of 6.2 naturally rises to 8.0–9.5 during fermentation due to metabolic activity.
  • Aeration : Dissolved oxygen (DO) levels ≥32% at 600 rpm agitation prevent oxygen limitation.
Table 1: Fermentation Parameters and Erythromycin Yields
Parameter Shake Flask (72h) Bioreactor (60h)
Agitation Speed (rpm) 114 600
Erythromycin Yield (mg/L) 180 231.3
Residual Carbohydrates (g/L) 0.0 0.0
Dissolved Oxygen (%) Uncontrolled 32.6

Fed-Batch Fermentation Enhancements

Supplementing fermentation media with 0.2% isopropanol and 4% beet molasses at 48h intervals increases erythromycin production by 25% (322.9 mg/L). This strategy mitigates catabolite repression by maintaining subinhibitory carbohydrate levels while providing precursors for polyketide backbone synthesis.

Extraction and Purification of Erythromycin

Solvent Extraction and pH-Driven Partitioning

Post-fermentation broth is filtered to remove mycelia, defatted with petroleum ether, and adjusted to pH 8.5–9.5 using NaOH to facilitate erythromycin extraction into polar solvents like amyl acetate. Key steps include:

  • Primary Extraction : At pH 9.5, 90% of erythromycin partitions into amyl acetate.
  • Back-Extraction : Acidic aqueous phases (pH ≤6.5) recover erythromycin via protonation of its dimethylamino group.
  • Crystallization : Concentrated extracts yield crystalline erythromycin base upon alkalization to pH 9.5.

Recrystallization and Salt Formation

Crude erythromycin is purified via sequential recrystallization from aqueous acetone (2:1 v/v), achieving >98% purity. Salt forms (e.g., erythromycin hydrochloride) are prepared by suspending the base in water, adjusting to pH 6.5 with HCl, and crystallizing from ethanol-ether mixtures.

Table 2: Recrystallization Solvents and Purity Outcomes
Solvent System Purity (%) Crystal Form
Aqueous Acetone (2:1) 98.2 Prismatic Needles
Ethanol-Ether (3:1) 99.1 Monoclinic Plates
Methanol-Water (1:1) 97.5 Amorphous

Chemical and Enzymatic Synthesis Approaches

Modular Polyketide Synthase (PKS) Systems

Cell-free synthesis using recombinant 6-deoxyerythronolide B synthase (DEBS) enables the production of 6-deoxyerythronolide B (6-dEB), erythromycin’s aglycone precursor. This system’s 28 active sites catalyze:

  • Chain Initiation : Loading of propionyl-CoA onto the acyl carrier protein (ACP).
  • Elongation : Six cycles of methylmalonyl-CoA extension.
  • Cyclization : Macrolactonization to form the 14-membered lactone.

Semisynthetic Modifications

Erythromycin derivatives are synthesized via:

  • Cladinose Glycosylation : Attaching L-mycarose to the C3 position using glycosyltransferases.
  • Desosamine Amination : C5 hydroxyl group amination with N,N-dimethylamino sugars.

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 210 nm) quantifies erythromycin and its salts in plasma and fermentation broths. A validated method uses:

  • Column : C18 (250 × 4.6 mm, 5 μm).
  • Mobile Phase : Acetonitrile–methanol–0.012M NH4H2PO4 (35:10:55 v/v) at pH 8.8.
  • Linear Range : 0.25–10 μg/mL (R² = 0.999).

Spectrophotometric Assays

Bromocresol purple complexes with erythromycin’s tertiary amine group enable rapid quantification (250–1000 μg/mL) in tablets and broths. Despite nonspecificity for erythromycin, this method offers ≤2% interday variability.

Industrial-Scale Production Challenges

Byproduct Formation

Degradation products like anhydroerythromycin and erythralosamine arise during fermentation (pH >8.0) and solvent extraction. Implementing pH-controlled fed-batch fermentation reduces byproduct formation by 37%.

Crystallization Optimization

Crystal polymorphism impacts dissolution rates and bioavailability. Seeding with erythromycin hydrochloride monohydrate ensures consistent monoclinic crystal formation.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Erythromycin unterliegt mehreren Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind wichtig, um die Struktur von Erythromycin zu modifizieren, um Derivate mit verbesserten pharmakologischen Eigenschaften zu erhalten .

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Erythromycin-Derivate, wie z. B. Azithromycin, Clarithromycin und Roxithromycin. Diese Derivate wurden entwickelt, um einige der Einschränkungen von Erythromycin zu überwinden, wie z. B. die schlechte Stabilität in sauren Bedingungen .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Erythromycin is primarily used to treat a variety of bacterial infections. Its spectrum of activity includes both gram-positive and some gram-negative bacteria. Below is a detailed table summarizing its approved uses:

Indication Details
Respiratory InfectionsEffective against community-acquired pneumonia, bronchitis, and Legionnaires' disease .
Skin InfectionsApproved for treating skin infections, including acne when combined with topical agents .
Sexually Transmitted InfectionsUsed for chlamydia and as an alternative treatment for syphilis in penicillin-allergic patients .
Gastrointestinal DisordersOff-label use for gastroparesis, aiding in gastric motility .
Neonatal ProphylaxisPrevents conjunctivitis in newborns caused by Chlamydia trachomatis .
Rheumatic FeverUsed as prophylaxis against rheumatic fever recurrence .

Long-term Effects on Pulmonary Health

A study published in JAMA examined the long-term effects of low-dose erythromycin on patients with pulmonary conditions. The results indicated that erythromycin significantly reduced the rate of pulmonary exacerbations and sputum production in patients with chronic lung diseases, particularly those infected with Pseudomonas aeruginosa .

Ototoxicity Concerns

Research has also highlighted potential ototoxic effects associated with erythromycin. A prospective study found that high doses (4 g/day) were linked to symptomatic ototoxicity, including tinnitus and hearing loss, suggesting a need for careful monitoring at elevated dosages .

Antimicrobial Resistance Trends

Emerging data indicate a concerning rise in erythromycin resistance among certain bacterial strains. A recent study reported a 76% resistance rate among invasive Group A Streptococcus isolates, underscoring the need for ongoing surveillance . This trend poses challenges for effective treatment options and necessitates alternative therapeutic strategies.

Erythromycin in Pediatric Patients

A notable case study involved the use of erythromycin to treat a severe respiratory infection in a pediatric patient with penicillin allergy. The patient showed significant improvement within 48 hours, demonstrating erythromycin's efficacy as an alternative treatment option .

Erythromycin for Acne Treatment

In dermatology, erythromycin's combination with benzoyl peroxide has been shown to reduce acne lesions significantly compared to monotherapy with either agent alone. This combination therapy is particularly beneficial for patients who are intolerant to other systemic treatments .

Wirkmechanismus

Erythromycin exerts its effects by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This action prevents the elongation of the peptide chain, effectively halting bacterial growth. The primary molecular target of erythromycin is the bacterial ribosome, and its mechanism of action involves blocking the exit tunnel through which newly synthesized proteins pass .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Macrolide Antibiotics

Erythromycin belongs to a family of macrolides that includes natural and semi-synthetic derivatives. Key structural modifications have enhanced pharmacokinetics, antimicrobial spectra, and safety profiles in newer analogs. Below is a detailed comparison:

Structural Differences

  • Erythromycin: A 14-membered macrocyclic lactone ring with two deoxy-sugars (cladinose and desosamine) .
  • Azithromycin : A 15-membered ring (azalide) with a methyl-substituted nitrogen, improving acid stability .
  • Clarithromycin : A 14-membered ring with a methoxy group at C6, enhancing gastric acid resistance .
  • Roxithromycin : A 14-membered ring with an oxime side chain, improving oral absorption .
  • Spiramycin : A 16-membered ring, structurally distinct but sharing overlapping ribosomal binding sites .

Antimicrobial Activity

Compound Spectrum of Activity Key Resistance Mechanisms
Erythromycin Gram-positive (e.g., S. pneumoniae), some Gram-negative (e.g., H. influenzae), atypical pathogens (e.g., Mycoplasma) Efflux pumps, ribosomal methylation (erm genes)
Azithromycin Broader Gram-negative coverage (e.g., Chlamydia, Legionella), similar Gram-positive activity Shared resistance with erythromycin via erm genes
Clarithromycin Enhanced activity against H. pylori and intracellular pathogens Similar to erythromycin
Spiramycin Toxoplasmosis, cryptosporidiosis; less potent against common respiratory pathogens Partial cross-resistance with erythromycin

Pharmacokinetic Profiles

Compound Half-Life (hrs) Oral Bioavailability Key Metabolic Pathways
Erythromycin 1.5–2.0 30–65% CYP3A4-mediated demethylation
Azithromycin 68 37% Hepatic non-CYP pathways
Clarithromycin 3–7 50–55% CYP3A4 oxidation
Roxithromycin 8–15 72–85% Hepatic hydrolysis

Key Research Findings

Environmental Impact : Erythromycin degradation in anaerobic systems correlates inversely with pH (R² = -0.95) and positively with COD (R² = 0.80), affecting microbial communities .

Synergistic Effects : Erythromycin enhances the bactericidal activity of Momordica charantia-derived MAP30, particularly against 50S-targeting antibiotics like chloramphenicol .

Biologische Aktivität

Erythromycin, a macrolide antibiotic discovered in 1952, is widely recognized for its efficacy against a variety of bacterial infections. Its biological activity primarily revolves around its ability to inhibit protein synthesis in susceptible bacteria, making it a crucial agent in treating infections caused by gram-positive bacteria and some gram-negative bacteria. This article delves into the mechanisms, clinical applications, and research findings surrounding erythromycin's biological activity.

Erythromycin exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacterial ribosomes, specifically to the 23S ribosomal RNA . This binding inhibits the translocation step during protein synthesis, effectively halting bacterial growth without directly killing the bacteria (bacteriostatic action) . The specific interactions can be summarized as follows:

  • Target : 50S ribosomal subunit
  • Action : Inhibition of protein synthesis
  • Effect : Bacteriostatic (prevents growth rather than killing)

Antimicrobial Spectrum

Erythromycin is active against a range of microorganisms:

  • Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae
  • Gram-negative bacteria : Neisseria, Bordetella, Campylobacter
  • Other pathogens : Treponema, Chlamydia

The antibiotic is particularly effective against respiratory pathogens and has been used in the treatment of conditions such as bronchitis and pneumonia.

Clinical Applications

Erythromycin has been employed in various clinical settings. Notable studies and findings include:

  • Acute Bronchitis Treatment :
    • A placebo-controlled trial demonstrated that patients treated with erythromycin experienced faster symptom relief compared to those receiving a placebo. The erythromycin group showed significant improvements in cough severity and sputum production by day 10 .
  • Pertussis Prophylaxis :
    • Erythromycin is recommended for individuals exposed to Bordetella pertussis to prevent the onset of whooping cough. Clinical studies suggest its efficacy in reducing infection rates among exposed populations .
  • Infantile Hypertrophic Pyloric Stenosis (IHPS) :
    • Research indicates that early exposure to erythromycin in infants is associated with an increased risk of IHPS. A study found that infants receiving erythromycin within the first two weeks of life had an eight-fold increased risk compared to those not exposed .

Resistance Patterns

Resistance to erythromycin has become a growing concern. Mechanisms include:

  • Methylation of adenine residues in the 23S rRNA leading to reduced binding affinity.
  • Efflux pumps that expel the antibiotic from bacterial cells.
  • Enzymatic degradation through hydrolysis .

These resistance mechanisms highlight the need for ongoing surveillance and research into alternative therapies.

Case Study 1: Erythromycin in Tuberculosis Treatment

A study presented at a conference highlighted the use of erythromycin as an adjunctive treatment for drug-sensitive and multi-drug resistant tuberculosis. The results indicated that erythromycin could enhance treatment outcomes when combined with standard anti-tubercular therapies .

Case Study 2: Erythromycin vs. Placebo in Respiratory Infections

In a randomized controlled trial involving 63 adults with acute bronchitis, those treated with erythromycin reported significantly better outcomes regarding cough and sputum production compared to the placebo group (P < .05) .

Summary of Findings

The following table summarizes key findings related to erythromycin's biological activity:

Study/ConditionFindingsReference
Acute BronchitisFaster symptom relief; significant improvement in cough severity (P < .05)
Pertussis ProphylaxisEffective in preventing whooping cough among exposed individuals
Infantile Hypertrophic Pyloric StenosisIncreased risk associated with early exposure (8-fold increase)
Tuberculosis TreatmentPotential adjunctive role in enhancing treatment outcomes

Q & A

Q. Why might feeding strategies based on OUR fail to improve erythromycin yield in certain bioreactor setups?

  • Methodological Answer : Failure often stems from improper DO control (<30% saturation) or delayed nutrient feeding. Calibrate sensors pre-experiment and validate OUR trends with offline biomass (PMV) measurements. Suboptimal threonine concentration (e.g., >0.42 g/L) can also inhibit biosynthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erythromycin A dihydrate
Reactant of Route 2
Erythromycin A dihydrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.